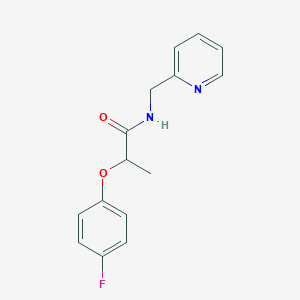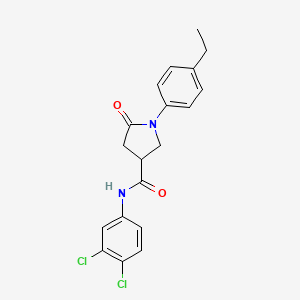![molecular formula C19H24N2O2 B4956591 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide, also known as BPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the class of compounds known as piperidine derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is complex and involves the modulation of multiple signaling pathways. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been shown to interact with various ion channels and receptors, including TRPV1, TRPA1, and CB1 receptors. It has also been found to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in the production of pro-inflammatory mediators. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been shown to activate the p38 MAPK and JNK signaling pathways, which are involved in the regulation of cell survival and apoptosis. The exact mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is still under investigation, and further studies are needed to fully understand its biological activity.
Biochemical and Physiological Effects
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has also been found to modulate the activity of ion channels and receptors, which are involved in the transmission of pain signals. In addition, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further studies are needed to fully understand the biochemical and physiological effects of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide.
实验室实验的优点和局限性
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a modified version of the classical Ugi reaction. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications and has been found to exhibit a wide range of biological activities. However, there are also some limitations for lab experiments. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is a complex compound that requires expertise and precision for synthesis. In addition, the exact mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is still under investigation, and further studies are needed to fully understand its biological activity.
未来方向
There are several future directions for the study of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide. Further studies are needed to fully understand the mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide and its biological activity. In addition, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has potential therapeutic applications for the treatment of various inflammatory diseases and cancer. Further studies are needed to evaluate the efficacy and safety of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide in animal models and clinical trials. The development of novel analogs of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide with improved pharmacokinetic and pharmacodynamic properties is also an area of future research. Overall, the study of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
合成方法
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide can be synthesized using a modified version of the classical Ugi reaction. The Ugi reaction is a multicomponent reaction that involves the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid to form a peptidomimetic compound. In the case of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide, the reaction involves the use of 4-piperidone, 3-methylbenzaldehyde, butynoic acid, and isocyanide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The synthesis of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is a complex process that requires expertise and precision.
科学研究应用
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to modulate the activity of ion channels and receptors, which are involved in the transmission of pain signals. In addition, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
3-(1-but-2-ynoylpiperidin-4-yl)-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-5-19(23)21-12-10-16(11-13-21)8-9-18(22)20-17-7-4-6-15(2)14-17/h4,6-7,14,16H,8-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSAEIHCHNPYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4956511.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)

![N-(2-bromo-4,6-difluorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956535.png)
![butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4956542.png)
![1-methoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4956547.png)
![2-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B4956553.png)
![ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4956569.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-phenylthiourea](/img/structure/B4956574.png)
![2-(2-bromophenyl)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4956577.png)

![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4956584.png)

![N~1~-isopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4956596.png)